![molecular formula C17H15N5O2S B2843683 2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzamide CAS No. 1327558-22-4](/img/structure/B2843683.png)
2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzamide” is a complex organic molecule that likely contains a thiazole ring and a pyridine ring, both of which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound likely involves a thiazole ring and a pyridine ring. Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom .Scientific Research Applications
Synthesis and Biological Activities
- The synthesis of novel derivatives of thiazole and pyrazole has been explored for antimicrobial applications, demonstrating some compounds' promising activities against microbial agents. This research area explores the potential of various derivatives, including those based on the pyridin-2-ylamino)thiazol-4-yl scaffold, for developing new antimicrobial agents (Gouda et al., 2010).
Drug Discovery and Inhibitor Design
- The compound has been identified as a core structure in the design of selective inhibitors for specific proteins such as vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing its importance in drug discovery and development for cancer treatment. The research indicates the potential of substituting the pyridin-2-ylamino thiazole derivatives in achieving potent inhibition with favorable pharmacokinetic properties (Borzilleri et al., 2006).
Antimicrobial and Insecticidal Assessment
- The synthesis and evaluation of heterocycles incorporating a thiadiazole moiety have been explored for their insecticidal potential against pests such as the cotton leafworm, Spodoptera littoralis. This line of research opens up possibilities for agricultural applications, where the compound's derivatives could serve as effective insecticides (Fadda et al., 2017).
Antiprion Activities
- Benzamide derivatives, including those with structural features similar to 2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzamide, have been synthesized and evaluated for their antiprion activities. This research is significant for the development of therapeutic agents against prion diseases, highlighting the compound's versatility in addressing various biomedical challenges (Fiorino et al., 2012).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The molecular electrostatic potential (MEP) surface of the thiazole ring, which is more negatively charged on nitrogen than on carbon and sulfur atoms, plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physicochemical properties of thiazole derivatives, such as their solubility and stability, can be influenced by environmental conditions .
properties
IUPAC Name |
2-[[2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c18-16(24)12-5-1-2-6-13(12)21-15(23)9-11-10-25-17(20-11)22-14-7-3-4-8-19-14/h1-8,10H,9H2,(H2,18,24)(H,21,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFFPPJYBLBCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.